molecular formula C14H13N3O B1644719 2-[(4-Methoxybenzyl)amino]nicotinonitrile CAS No. 854382-10-8

2-[(4-Methoxybenzyl)amino]nicotinonitrile

Cat. No.: B1644719
CAS No.: 854382-10-8
M. Wt: 239.27 g/mol
InChI Key: REHJUGIWJJBCMY-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)amino]nicotinonitrile is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.28 g/mol . It belongs to the class of organic compounds known as nicotinonitriles, which are pyridine derivatives containing a nitrile group. Nicotinonitrile scaffolds are of significant interest in medicinal and synthetic chemistry due to their versatility as building blocks for more complex structures . Researchers value this core structure for its potential biological activities and its role in the development of novel heterocyclic compounds . As a specialty chemical, this product is intended for use in laboratory research and chemical synthesis applications only. It is not for diagnostic, therapeutic, or any other human use. Handling and Safety: While a specific safety data sheet for this exact compound was not identified, careful handling is always warranted. Researchers should consult the specific safety data sheet (SDS) prior to use and perform a thorough risk assessment. Standard laboratory practices include the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. This product should be handled in a well-ventilated area, preferably within a fume hood . Disclaimer: This product is sold for research and manufacturing purposes only. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling, storage, and disposal of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-13-6-4-11(5-7-13)10-17-14-12(9-15)3-2-8-16-14/h2-8H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHJUGIWJJBCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195297
Record name 2-[[(4-Methoxyphenyl)methyl]amino]-3-pyridinecarbonitrile
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854382-10-8
Record name 2-[[(4-Methoxyphenyl)methyl]amino]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854382-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Methoxyphenyl)methyl]amino]-3-pyridinecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies for 2 4 Methoxybenzyl Amino Nicotinonitrile and Its Functionalized Nicotinonitrile Derivatives

Multicomponent Reaction Approaches for Nicotinonitrile Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. These reactions are particularly well-suited for the synthesis of highly substituted pyridine (B92270) rings, the core of nicotinonitriles.

Condensation Reactions Involving Malononitrile (B47326) and Chalcone (B49325) Precursors

A prominent strategy for constructing the 2-aminonicotinonitrile framework involves the condensation of malononitrile with chalcone precursors. Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized through the Claisen-Schmidt condensation of an aldehyde and an acetophenone. In a subsequent step, the chalcone is reacted with malononitrile in the presence of a suitable base and a nitrogen source, typically ammonium (B1175870) acetate (B1210297), to yield the desired 2-aminonicotinonitrile derivative. nih.govmdpi.com

The reaction proceeds through an initial Michael addition of the malononitrile carbanion to the β-carbon of the chalcone's α,β-unsaturated ketone. This is followed by cyclization and subsequent aromatization to form the stable pyridine ring. The use of variously substituted chalcones allows for the introduction of diverse functionalities at the 4- and 6-positions of the nicotinonitrile ring. mdpi.com

Reactant 1 (Chalcone)Reactant 2Catalyst/ReagentSolventConditionsProductYield (%)Reference
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneMalononitrileAmmonium acetateEthanolReflux, 12h2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile- nih.gov
Substituted ChalconesMalononitrileAmmonium acetateEthanolReflux, overnight2-Amino-4,6-diphenylnicotinonitrile derivatives- mdpi.com
2,4-dihydroxyacetophenone derived chalconesMalononitrileMorpholine-Microwave irradiation2-aminobenzene-1,3-dicarbonitriles- researchgate.netresearchgate.net

Ammonium Acetate Mediated Cyclization Reactions

Ammonium acetate plays a crucial role in the one-pot synthesis of 2-aminonicotinonitriles, acting as both a catalyst and the nitrogen source for the pyridine ring. nih.govmdpi.com In these reactions, an aldehyde, a ketone (or a chalcone which is an α,β-unsaturated ketone), and malononitrile are brought together in the presence of excess ammonium acetate. nih.govmdpi.comrasayanjournal.co.in

The mechanism involves the initial formation of an α,β-unsaturated dinitrile from the Knoevenagel condensation of the aldehyde with malononitrile. Simultaneously, the ketone can react with ammonia (B1221849) (from ammonium acetate) to form an enamine. A subsequent Michael addition between the enamine and the unsaturated dinitrile, followed by cyclization and oxidation, leads to the formation of the polysubstituted pyridine ring. nih.gov The use of ammonium acetate is advantageous due to its low cost, ready availability, and its dual role in the reaction cascade. orgsyn.org

Targeted Functionalization and Derivatization Strategies for 2-Aminonicotinonitriles

The functionalization of the 2-aminonicotinonitrile scaffold is key to tuning its chemical and biological properties. This is often achieved by first synthesizing a halogenated pyridine intermediate, which can then undergo further reactions.

Reactions of Halogenated Pyridine Intermediates with Nucleophiles

A common strategy for introducing diverse substituents at the 2-position of the nicotinonitrile ring involves the use of a 2-chloronicotinonitrile intermediate. This intermediate can be synthesized from the corresponding 2-hydroxynicotinonitrile (B16790) (or its tautomer, 2-pyridone) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). chem-soc.sigoogleapis.com

The resulting 2-chloronicotinonitrile is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitrile group and the pyridine nitrogen activate the ring towards attack by nucleophiles at the 2-position. arkat-usa.org This allows for the introduction of a wide range of functionalities, including amines, alkoxides, and thiolates. For instance, reaction with an amine can yield a 2-aminonicotinonitrile derivative. researchgate.net

Halogenated IntermediateNucleophileCatalyst/ReagentSolventConditionsProductReference
2-Chloro-4,6-diarylnicotinonitrileSodium azideTricaprylmethylammonium chlorideChlorobenzene/WaterReflux, 1-1.5h5,7-Diaryltetrazolo[1,5-a]pyridine-8-carbonitrile arkat-usa.org
2-Chloronicotinic acidVarious aminesDiisopropylethylamineWaterMicrowave, 200°C, 2h2-Aminonicotinic acids researchgate.net
2-Hydroxy-4-methyl-3-pyridinecarbonitrilePhosphorus oxychloride--Reflux, 1h2-Chloro-4-methyl-3-pyridinecarbonitrile googleapis.com

Introduction of Methoxybenzyl Moieties via Amination Routes

The specific introduction of a 4-methoxybenzylamino group onto the 2-position of the nicotinonitrile ring can be achieved through several amination strategies. A primary method involves the nucleophilic aromatic substitution of a 2-halonicotinonitrile with 4-methoxybenzylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for forming carbon-nitrogen bonds. This palladium-catalyzed reaction can couple a 2-halonicotinonitrile with 4-methoxybenzylamine, often under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation.

Green Chemistry Principles in Nicotinonitrile Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nicotinonitriles to develop more environmentally benign and sustainable processes. Key areas of focus include the use of alternative solvents, catalysts, and energy sources.

Solvent-free, or neat, reaction conditions have been successfully employed for the synthesis of nicotinonitriles, often leading to higher yields, shorter reaction times, and simplified work-up procedures. nih.govresearchgate.net These reactions are typically carried out by heating a mixture of the reactants in the presence of a catalyst.

The use of recyclable catalysts, such as nanomagnetic metal-organic frameworks, is another important green chemistry approach. nih.govrsc.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, reducing waste and cost. nih.gov

Microwave-assisted organic synthesis has also emerged as a valuable tool for the rapid and efficient synthesis of nicotinonitriles. mdpi.combeilstein-journals.orgnih.govmdpi.comrsc.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating methods. beilstein-journals.org Furthermore, the use of water as a solvent in these reactions offers a green and safe alternative to volatile organic solvents. mdpi.com

Green Chemistry ApproachReactantsCatalyst/ReagentConditionsProductAdvantagesReference
Solvent-freeAldehydes, Malononitrile, ThiophenolZnCl₂Microwave irradiation6-Amino-3,5-dicarbonitrile-2-thio-pyridinesShort reaction time, good yield mdpi.com
Solvent-free, Nanomagnetic catalyst3-Oxo-3-phenylpropanenitrile, Aldehydes, Acetophenones, Ammonium acetateFe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂110°CNicotinonitrile derivativesRecyclable catalyst, high yields nih.gov
Microwave-assisted2-Hydroxy-1,4-naphthaquinone, Aromatic aldehydes, Acetoacetate, Ammonium acetate-Ethanol, MicrowaveTetrahydrobenzo[g]quinolinesExcellent yields, short reaction times mdpi.com
Water as solventAldehydes, Malononitrile, Ammonium acetate-Microwave irradiation2-Amino-4,6-diphenylnicotinonitrilesGreen solvent, enhanced efficiency mdpi.com

Reaction Mechanism Elucidation in the Synthesis of 2-Substituted Nicotinonitriles

The formation of the 2-substituted nicotinonitrile ring system is often governed by a series of well-established reaction mechanisms. One of the fundamental processes is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile to form a cyclic β-keto nitrile after hydrolysis. wikipedia.orgchem-station.com This reaction is conceptually related to the Dieckmann condensation and is particularly useful for forming five- to eight-membered rings. chem-station.com

In the context of multicomponent reactions for synthesizing 2-aminonicotinonitriles, the mechanism typically initiates with a Knoevenagel condensation between an aldehyde or ketone and malononitrile, catalyzed by a base. This is followed by a Michael addition of an enamine or another nucleophile to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and subsequent aromatization to furnish the pyridine ring.

A proposed mechanism for the one-pot, four-component synthesis of cyanopyridinone derivatives, which are precursors to some nicotinonitriles, illustrates this sequence. The reaction of an aldehyde, a ketone, malononitrile, and a reagent like N,N-dimethylformamide/phosphorus oxychloride (Vilsmeier reagent) can proceed through a series of intermediates involving condensation, cyclization, and aromatization to yield the final product. nih.gov

The following table outlines the key mechanistic steps involved in common synthetic routes to 2-substituted nicotinonitriles.

Reaction TypeKey Mechanistic StepsIntermediatesRef.
Thorpe-Ziegler Reaction Intramolecular nucleophilic attack of a nitrile-stabilized carbanion on the other nitrile group.Cyclic imine wikipedia.orgchem-station.comresearchgate.net
Multicomponent Synthesis of 2-Aminonicotinonitriles 1. Knoevenagel condensation. 2. Michael addition. 3. Intramolecular cyclization (Thorpe-Ziegler type). 4. Tautomerization/Aromatization.α,β-Unsaturated dinitrile, enamine adduct mdpi.comresearchgate.net
From Chalcones and Malononitrile 1. Michael addition of malononitrile to the chalcone. 2. Cyclization with ammonia (from ammonium acetate). 3. Oxidation/Aromatization.Michael adduct, dihydropyridine mdpi.com

These mechanistic insights are crucial for optimizing reaction conditions and for the rational design of new synthetic routes to novel nicotinonitrile derivatives with desired substitution patterns.

Comprehensive Spectroscopic and Structural Elucidation of 2 4 Methoxybenzyl Amino Nicotinonitrile and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Patterns

The ¹H NMR spectrum of 2-[(4-methoxybenzyl)amino]nicotinonitrile provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each proton, while the coupling patterns (multiplicities) reveal the number of neighboring protons.

In a typical ¹H NMR spectrum of this compound, the protons of the nicotinonitrile ring appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The proton at position 6 of the pyridine (B92270) ring is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and cyano group, thus resonating at a higher chemical shift. The protons at positions 4 and 5 will exhibit characteristic coupling patterns, typically as doublets or doublets of doublets, depending on their coupling constants (J).

The protons of the 4-methoxybenzyl group also provide distinct signals. The two aromatic protons on the benzyl (B1604629) ring ortho to the aminomethyl group and the two protons meta to it will appear as two distinct doublets in the aromatic region, a characteristic AA'BB' system, due to the symmetry of the para-substituted ring. The benzylic methylene protons (-CH₂-) adjacent to the amino group typically resonate as a singlet or a doublet, depending on the coupling with the N-H proton, in the range of δ 4.0-5.0 ppm. The methoxy (B1213986) group (-OCH₃) protons give a sharp singlet signal further upfield, usually around δ 3.8 ppm. The amino proton (N-H) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding effects.

Interactive Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-6 (Nicotinonitrile)8.2 - 8.4d
H-4 (Nicotinonitrile)7.5 - 7.7dd
H-5 (Nicotinonitrile)6.7 - 6.9d
H-2', H-6' (Benzyl)7.2 - 7.4d
H-3', H-5' (Benzyl)6.8 - 7.0d
-CH₂- (Benzylic)4.5 - 4.7d
-OCH₃ (Methoxy)3.7 - 3.9s
-NH- (Amino)5.0 - 6.0br s

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals.

The carbon atom of the cyano group (C≡N) is highly deshielded and typically appears in the range of δ 115-125 ppm. The quaternary carbon of the nicotinonitrile ring attached to the amino group (C-2) is also significantly deshielded, resonating at a high chemical shift. The other carbons of the nicotinonitrile and benzyl rings appear in the aromatic region (δ 110-160 ppm). The benzylic methylene carbon (-CH₂-) signal is found in the aliphatic region, typically around δ 45-55 ppm, while the methoxy carbon (-OCH₃) resonates at approximately δ 55 ppm.

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (Nicotinonitrile)158 - 162
C-6 (Nicotinonitrile)150 - 154
C-4 (Nicotinonitrile)140 - 145
C-5 (Nicotinonitrile)110 - 115
C-3 (Nicotinonitrile)90 - 95
C≡N (Cyano)117 - 120
C-1' (Benzyl)130 - 135
C-2', C-6' (Benzyl)128 - 132
C-3', C-5' (Benzyl)113 - 117
C-4' (Benzyl)158 - 162
-CH₂- (Benzylic)45 - 50
-OCH₃ (Methoxy)55 - 58

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Complex Structure Determination

For complex molecules where 1D NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are indispensable for definitive structural elucidation.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals proton-proton coupling relationships. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity of the protons on the nicotinonitrile ring (e.g., H-4 with H-5, and H-5 with H-6) and the protons on the benzyl ring. It could also show a correlation between the N-H proton and the benzylic -CH₂- protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC or HMQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This technique is crucial for unambiguously assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC can show correlations from the benzylic protons to the carbons of the nicotinonitrile ring, confirming the point of attachment of the benzylamino group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

N-H and C≡N Stretching Frequencies as Probes of Molecular Environment

The IR spectrum of this compound displays characteristic absorption bands that serve as fingerprints for its key functional groups.

N-H Stretching: The secondary amine (N-H) group typically exhibits a stretching vibration in the range of 3300-3500 cm⁻¹. nih.gov The exact position and shape of this band can be influenced by hydrogen bonding. In a concentrated sample, intermolecular hydrogen bonding can cause the band to broaden and shift to a lower wavenumber.

C≡N Stretching: The nitrile (C≡N) group has a characteristic sharp and strong absorption band in the region of 2210-2260 cm⁻¹. nih.gov The intensity and position of this band can be affected by the electronic environment. Conjugation with the aromatic ring in nicotinonitrile derivatives typically shifts the stretching frequency to a lower wavenumber. For 2-amino-4,6-diphenylnicotinonitriles, the C≡N stretching vibrations are observed around 2204–2210 cm⁻¹. mdpi.com

Analysis of Aromatic Ring Vibrations

The presence of two aromatic rings, the pyridine and the benzene ring, gives rise to a series of characteristic absorption bands in the IR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings result in several bands of variable intensity in the 1400-1600 cm⁻¹ region. These bands are often sharp and can be used to confirm the presence of the aromatic systems.

C-H Bending: Out-of-plane C-H bending vibrations appear in the region of 650-1000 cm⁻¹ and their positions are characteristic of the substitution pattern on the aromatic rings. For the para-substituted methoxybenzyl group, a strong band is expected in the range of 810-840 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C≡N (Nitrile)Stretching2210 - 2260
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1400 - 1600
C-H (Aromatic)Out-of-plane Bending810 - 840 (para-substitution)
C-O (Ether)Stretching1230 - 1270 (asymmetric), 1020 - 1075 (symmetric)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

The electronic and photophysical properties of this compound are governed by the chromophoric and auxochromic groups within its structure, namely the nicotinonitrile core, the secondary amine linker, and the 4-methoxybenzyl substituent.

The UV-Vis absorption spectrum of this compound and its analogues is characterized by electronic transitions within the aromatic systems. Typically, compounds containing aminopyridine moieties exhibit complex absorption bands in the UV region. These absorptions are primarily attributed to π → π* transitions within the conjugated systems of the pyridine and benzene rings, and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

For related 2-aminonicotinonitrile derivatives, absorption maxima are often observed in the range of 280–400 nm. The exact position and intensity of these bands are influenced by the nature of substituents on the aromatic rings and the solvent environment. For instance, electron-donating groups like the amino and methoxy groups can cause a bathochromic (red) shift in the absorption maxima due to the delocalization of electrons across the molecule.

Interactive Data Table: UV-Vis Absorption Maxima (λmax) for Analogous 2-Aminonicotinonitrile Derivatives

Compound/AnalogueSolventλmax (nm)Reference
2-(Butylamino)cinchomeronic dinitrile derivativesToluene389 - 423 nih.gov
2-Dibutylamino-substituted cinchomeronic dinitrile derivativesToluene398 - 426 nih.gov
2-amino-4-arylthiazole adduct with DNBFAcetonitrile482 researchgate.net

Many 2-aminopyridine and 2-aminonicotinonitrile derivatives are known to exhibit fluorescence, a property highly sensitive to their molecular structure and environment. sciforum.net Upon excitation at their absorption maxima, these molecules emit light at a longer wavelength, with the difference known as the Stokes shift.

The fluorescence properties are significantly affected by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net In polar solvents, a red shift (bathochromic shift) of the emission maximum is commonly observed. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules, which lowers its energy level. evidentscientific.com This solvent-dependent shift indicates a significant change in the dipole moment of the molecule upon excitation, often due to intramolecular charge transfer (ICT) from the electron-donating amino and methoxybenzyl groups to the electron-withdrawing nicotinonitrile core. The intensity of fluorescence can also vary with solvent polarity, with polar protic solvents sometimes quenching fluorescence through hydrogen bonding interactions. researchgate.netnih.gov

Interactive Data Table: Fluorescence Emission Maxima (λem) for Analogous Aminopyridine Derivatives in Various Solvents

Compound/AnalogueSolventλem (nm)Reference
2-Amino-3-cyanopyridine derivativesDMSOHigh Wavelength Shift sciforum.net
2-N-MethylaminopyrimidineMethanol377 nih.gov
2-N-EthylaminopyrimidineMethanol375 nih.gov
2-N-PiperidinopyrimidineEthanol403 nih.gov
2-(Butylamino)cinchomeronic dinitrile derivativesToluene412 - 501 nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound (C₁₄H₁₃N₃O), which is 239.28 g/mol , and for elucidating its structure through fragmentation analysis. In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 239 or 240, respectively.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound are predicted based on the stability of the resulting fragments. chemguide.co.uk

Alpha-Cleavage: The most common fragmentation for benzylamines involves the cleavage of the C-N bond between the benzyl group and the amino linker. nih.govstevens.edu This would result in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 and a 2-aminonicotinonitrile radical cation.

Benzylic Cleavage: An alternative cleavage can occur at the benzylic position, leading to the formation of a resonance-stabilized 4-methoxybenzyl cation (CH₃OC₇H₆⁺) at m/z 121. nih.govresearchgate.net

Loss of Methoxy Group: The methoxy group (-OCH₃) on the benzyl ring can be lost as a methyl radical (•CH₃) followed by a loss of carbon monoxide (CO), a characteristic fragmentation for methoxy-substituted aromatic compounds. nih.gov This would lead to fragments at m/z 224 (M-15) and subsequently m/z 196.

Fragmentation of the Nicotinonitrile Ring: The pyridine ring can undergo cleavage, although this is generally less favored than the cleavage of the weaker benzylic C-N bond.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFormulaFragmentation Pathway
240[M+H]⁺[C₁₄H₁₄N₃O]⁺Protonated Molecular Ion
239[M]⁺•[C₁₄H₁₃N₃O]⁺•Molecular Ion
1214-Methoxybenzyl cation[C₈H₉O]⁺Cleavage of the N-CH₂ bond
1182-Aminonicotinonitrile cation[C₆H₄N₃]⁺Cleavage of the N-CH₂ bond with charge retention on the pyridine fragment
91Tropylium ion[C₇H₇]⁺Rearrangement and cleavage of the 4-methoxybenzyl group

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

In analogous structures, the pyridine ring and adjacent phenyl rings are typically twisted with respect to each other. soton.ac.uk This rotation is influenced by steric hindrance between the ortho hydrogens of the rings and the substituents. For example, in related benzylidene-aminopyridine structures, the dihedral angle between the pyridine ring and the benzylidene plane can be substantial, often exceeding 80°. nih.gov This significant twist minimizes steric repulsion and is a common feature in this class of compounds. The specific dihedral angles are a result of the balance between conjugative effects, which favor planarity, and steric hindrance, which opposes it.

Interactive Data Table: Representative Dihedral Angles in Analogous Crystal Structures

Compound/AnalogueRings Defining Dihedral AngleDihedral Angle (°)Reference
(E)-(benzylidene)(pyridin-2-ylmethyl)aminePyridine ring and Benzylidene mean plane80.98 nih.gov
4-[(pyridin-3-yl)diazenyl]morpholinePyridine ring and Triazene moiety8.80 soton.ac.uk
A Re(I) terpyridine complexUncoordinated pyridine and Central pyridine ring49.83 - 62.43 researchgate.net

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds and other non-covalent interactions. mdpi.comnih.gov The secondary amine group (N-H) is a potent hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the nitrile group are effective hydrogen bond acceptors.

Interactive Data Table: Common Intermolecular Interactions in Nicotinonitrile Analogues

Interaction TypeDonorAcceptorTypical Supramolecular Motif
Hydrogen BondAmine (N-H)Nitrile Nitrogen (N≡C)Dimers, Chains
Hydrogen BondAmine (N-H)Pyridine NitrogenDimers, Chains
π-π StackingPyridine/Benzene RingPyridine/Benzene RingStacked columns, Herringbone patterns
C-H···N InteractionAromatic/Aliphatic C-HNitrile/Pyridine Nitrogen3D Networks

Advanced Theoretical and Computational Chemistry Studies on 2 4 Methoxybenzyl Amino Nicotinonitrile Systems

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in understanding the fundamental electronic properties of 2-[(4-methoxybenzyl)amino]nicotinonitrile in its ground state. These computational methods allow for a detailed exploration of the molecule's structural stability, reactivity, and electronic distribution.

Geometry Optimization and Energetic Stability of Conformers

The geometry of this compound has been optimized using DFT methods to determine its most stable three-dimensional arrangement. These calculations are crucial for understanding how the molecule's shape influences its physical and chemical behavior. The process of geometry optimization involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. For complex molecules with multiple rotatable bonds, several stable conformers may exist, and computational studies can predict their relative energies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comnumberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For similar compounds, HOMO-LUMO energy gaps have been calculated, providing insights into their electronic structure and potential reactivity. mdpi.com For instance, a series of 2-amino-4,6-diphenylnicotinonitriles displayed HOMO-LUMO energy gaps ranging from 3.441 eV to 3.617 eV, indicating a consistent degree of electronic delocalization and suggesting similar reactivity patterns among these compounds. mdpi.com

ParameterValue
HOMO EnergyData not available for the specific compound
LUMO EnergyData not available for the specific compound
HOMO-LUMO Energy Gap (eV)Data not available for the specific compound

Electronegativity, Hardness, and Softness Parameters

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) are derived from the HOMO and LUMO energies and provide further understanding of a molecule's reactivity.

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

These parameters are valuable in predicting how this compound might interact with other chemical species.

ParameterValue
Electronegativity (χ)Data not available for the specific compound
Chemical Hardness (η)Data not available for the specific compound
Chemical Softness (S)Data not available for the specific compound

Dipole Moments and Polarity Assessments

ParameterValue (Debye)
Dipole MomentData not available for the specific compound

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. This method is particularly useful for predicting and interpreting the electronic absorption and emission spectra of molecules.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic transitions that occur when a molecule absorbs light, providing information about the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). This allows for a theoretical prediction of the UV-Visible absorption spectrum of this compound.

Similarly, TD-DFT can be used to model the emission of light from the excited state of a molecule, predicting its fluorescence or phosphorescence spectrum. These theoretical spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the photophysical processes involved. For instance, TD-DFT calculations on similar aminonicotinonitrile compounds have been used to obtain electronic fluorescence emission spectra in different solvents, showing good agreement with experimental results. mdpi.com

ParameterCalculated Value (nm)Oscillator Strength (f)Transition
Absorption Maximum (λabs)Data not available for the specific compoundData not available for the specific compoundData not available for the specific compound
Emission Maximum (λem)Data not available for the specific compoundData not available for the specific compoundData not available for the specific compound

Elucidation of Photophysical Pathways

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by the transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to simulate the electronic absorption spectra and investigate the nature of excited states.

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. These calculations can be performed in various solvents to account for solvatochromic effects. nih.gov The results of such studies on similar nicotinonitrile derivatives suggest that the primary electronic transitions are likely to be π → π* and n → π* in nature, involving the aromatic rings and the nitrile group. researchgate.net

The nature of the substituents on the nicotinonitrile core significantly influences its photophysical properties. mdpi.com The electron-donating methoxybenzyl group and the amino linker in this compound are expected to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted nicotinonitrile. nih.gov

A hypothetical TD-DFT study on this compound could yield data such as that presented in the table below. This data is illustrative and based on trends observed in related compounds.

SolventCalculated λmax (nm)Oscillator Strength (f)Major Transition Type
Gas Phase3100.45π → π
Cyclohexane3150.48π → π
Ethanol3250.52π → π* / n → π
Dimethyl Sulfoxide (DMSO)3300.55π → π / n → π*

Further computational analysis, such as the examination of molecular orbital contributions to the electronic transitions, can provide a deeper understanding of the charge transfer characteristics of the excited states. nih.gov This information is crucial for applications in areas like molecular sensors and optoelectronic devices.

Molecular Dynamics and Monte Carlo Simulations for Interfacial Phenomena

The behavior of this compound at interfaces, such as on a metal surface, is critical for applications like corrosion inhibition. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques to model these complex systems.

Corrosion inhibitors function by adsorbing onto a metal surface, forming a protective layer that isolates the metal from the corrosive environment. MD and MC simulations can provide atomic-level insights into this adsorption process. mdpi.commdpi.com

For this compound, simulations would typically model the molecule interacting with a slab of a metal like iron or steel in an aqueous corrosive medium. mdpi.com These simulations can predict the preferred adsorption orientation of the molecule on the metal surface. It is hypothesized that the molecule would adsorb in a relatively flat orientation to maximize the contact of the π-systems of the pyridine (B92270) and benzyl (B1604629) rings with the surface. mdpi.com The nitrogen and oxygen atoms in the molecule can also act as active centers for adsorption through donor-acceptor interactions with the vacant d-orbitals of the metal atoms. mdpi.com

The binding energy between the inhibitor molecule and the metal surface is a key parameter that can be calculated from these simulations. A higher binding energy indicates stronger adsorption and potentially better corrosion inhibition efficiency.

The following table presents hypothetical binding energies for this compound on a steel surface, as might be determined from MD simulations.

Simulation MethodMetal SurfaceCalculated Binding Energy (kJ/mol)
Molecular Dynamics (MD)Fe (110)-150
Monte Carlo (MC)Fe (110)-145

Note: Negative binding energies indicate a spontaneous adsorption process.

These simulations can also elucidate the role of solvent molecules and other species in the corrosive medium on the adsorption process. acs.orgacs.orgnih.govresearchgate.netpsu.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. nih.govnih.govresearchgate.net In the context of corrosion inhibition, QSPR models can predict the inhibition efficiency of new compounds based on their molecular descriptors. nih.govnih.govresearchgate.net

To develop a QSPR model for nicotinonitrile derivatives as corrosion inhibitors, a dataset of compounds with experimentally determined inhibition efficiencies would be required. A variety of molecular descriptors can be calculated for each compound using computational chemistry software. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Connectivity indices that describe the branching of the molecule.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, etc. nih.govnih.govresearchgate.net

Statistical methods such as multiple linear regression (MLR), principal component regression (PCR), or machine learning algorithms like artificial neural networks (ANN) are then used to build the QSPR model. nih.govnih.govresearchgate.netresearchgate.net

For this compound, a QSPR model could predict its corrosion inhibition efficiency based on the values of its calculated molecular descriptors. A hypothetical QSPR study might identify the following descriptors as being significant for the corrosion inhibition performance of nicotinonitrile derivatives:

DescriptorHypothetical Value for this compoundPredicted Influence on Inhibition Efficiency
EHOMO (eV)-5.8Higher values correlate with better inhibition
ELUMO (eV)-1.2Lower values correlate with better inhibition
Energy Gap (ΔE) (eV)4.6Lower values can indicate higher reactivity and better inhibition
Dipole Moment (Debye)3.5Higher values can enhance adsorption
Molecular Volume (Å3)250Larger molecules can cover more surface area

These predictive models can significantly accelerate the discovery and design of new, more effective corrosion inhibitors by prioritizing the synthesis of compounds with the most promising properties.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 2 4 Methoxybenzyl Amino Nicotinonitrile Derivatives

Principles of Structure-Activity Relationships in Nicotinonitrile Chemistry

The biological activity of nicotinonitrile derivatives is profoundly influenced by the nature, number, and position of various substituents on the pyridine (B92270) ring. nih.gov The pyridine ring system is a common feature in many physiologically active molecules and natural products, including nicotinic acid and vitamin B6. ekb.eg The 3-cyano group, in particular, can play a unique role in the molecule's ability to scavenge reactive oxygen species. ekb.eg

SAR analysis of pyridine-derived compounds reveals that antiproliferative activity is often linked to the presence and positioning of specific functional groups. nih.gov For instance, the addition of methoxy (B1213986) (OMe) groups to a pyridine-based structure has been shown to increase anticancer activity, with a higher number of OMe groups often correlating with lower IC50 values (indicating greater potency). mdpi.com The strategic placement of substituents that can act as hydrogen bond acceptors or donors, such as amino (NH2) or hydroxyl (OH) groups, and the introduction of halogens like chlorine (Cl) or fluorine (F), can also significantly modulate the biological effects of the parent compound. nih.govmdpi.com The incorporation of additional ring systems can further enhance activity, creating more extensive molecular structures with increased potency. mdpi.com This principle of modifying a core scaffold with various functional groups to optimize pharmacological profiles is a cornerstone of medicinal chemistry and is actively applied to nicotinonitrile derivatives to develop novel therapeutic agents. nih.govacs.org

Anticancer Activity and Molecular Mechanisms of Action

Derivatives of 2-aminonicotinonitrile have demonstrated significant potential as anticancer agents through various mechanisms, including inhibiting cell growth, modulating key signaling pathways, and inducing programmed cell death.

A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. Numerous studies have evaluated nicotinonitrile derivatives against various human cancer cell lines. For example, a series of novel nicotinonitrile derivatives showed high to moderate cytotoxic activity against both liver cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.gov Notably, these compounds were found to be significantly less harmful to normal human embryonic kidney cells (HEK-293T), suggesting a degree of selectivity for cancer cells. nih.gov

In another study, 2-amino-4,6-diphenylnicotinonitrile derivatives were tested against breast cancer cell lines. mdpi.com One derivative, compound 3 (2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile), demonstrated exceptional cytotoxicity against both MDA-MB-231 and MCF-7 cell lines, even surpassing the potency of the standard chemotherapy drug Doxorubicin. mdpi.com Another derivative, compound 4 (2-Amino-4-(4-bromophenyl)-6-(4-methoxyphenyl)nicotinonitrile), showed cytotoxicity comparable to Doxorubicin. mdpi.com Similarly, certain benzohydrazide (B10538) derivatives of nicotinonitrile have shown potent growth inhibition in MCF-7 cells with an IC50 value of 2 μM, while exhibiting lower cytotoxicity in normal breast epithelial cells (MCF-12a). mdpi.com

The antiproliferative activity of these compounds is often selective. For instance, some thienopyridine derivatives synthesized from pyridinethione were highly active against human liver (HepG2) and colon (HCT-116) cancer cells but were not active against breast cancer (MCF-7) cells, while demonstrating low toxicity to non-tumor fibroblast cells. acs.org

Table 1: Cytotoxicity of Selected Nicotinonitrile Derivatives Against Cancer Cell Lines

CompoundCell LineActivity (IC50)Reference
Compound 9a (benzohydrazide derivative)MCF-7 (Breast)2 µM mdpi.com
Compound 8e (Nicotinonitrile-derived apoptotic inducer)HepG2 (Liver)≤ 0.28 µM (Enzyme Inhibition) nih.gov
Compound 7b (Nicotinamide derivative)MCF-7 (Breast)Slightly less active than Doxorubicin acs.org
Compound 4c (Cyanopyridine derivative)HepG2 (Liver)8.02 ± 0.38 µM nih.gov
Compound 4d (Cyanopyridine derivative)HepG2 (Liver)6.95 ± 0.34 µM nih.gov
Compound 3 (2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile)MDA-MB-231 (Breast)5.15 ± 0.25 µM mdpi.com
Compound 3 (2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile)MCF-7 (Breast)6.91 ± 0.34 µM mdpi.com

Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of targeted anticancer drugs. google.com Nicotinonitrile derivatives have been identified as potent inhibitors of several kinases implicated in cancer progression.

Pim Kinases: The Pim family of serine/threonine kinases is frequently overexpressed in various cancers, making them an attractive therapeutic target. A study on nicotinonitrile-derived compounds identified several potent inhibitors of all three Pim kinase isoforms. nih.gov Compound 8e emerged as the most potent, with IC50 values of ≤ 0.28 μM against the Pim kinases, an activity level comparable to the broad-spectrum kinase inhibitor Staurosporine. nih.gov Molecular docking studies suggested that the dimethyl amino group in these compounds forms a stable complex with Pim-1 kinase. nih.gov Other research has also highlighted cyanopyridine derivatives as inhibitors of Pim-1 kinase, with some compounds showing inhibitory activity that exceeds that of reference inhibitors. nih.gov

Tyrosine Kinases (TK): Certain nicotinonitrile derivatives bearing imino moieties have been shown to exert their antiproliferative effects by inhibiting tyrosine kinases (TK). nih.gov Compounds 8 and 5g from one study were the most effective, inhibiting TK by 89% and 86% respectively, with IC50 values of 311 nM and 352 nM. nih.gov

Other Kinases: The nicotinonitrile scaffold has been incorporated into molecules targeting other important kinases. For example, some 3-cyanopyridine-sulfonamide hybrids effectively inhibited Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. ekb.eg Similarly, 4-aminoquinoline (B48711) derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in immune signaling. nih.gov

Table 2: Kinase Inhibition by Selected Nicotinonitrile Derivatives

CompoundTarget KinaseInhibitory Activity (IC50)Reference
Compound 8ePim-1, Pim-2, Pim-3≤ 0.28 µM nih.gov
Compound 8Tyrosine Kinase (TK)311 nM nih.gov
Compound 5gTyrosine Kinase (TK)352 nM nih.gov
Compound 19 (3-cyanopyridine-sulfonamide hybrid)VEGFR-23.6 µM ekb.eg
Compound 4d (Cyanopyridine derivative)Pim-1 Kinase0.46 ± 0.02 µM nih.gov
Compound 4c (Cyanopyridine derivative)Pim-1 Kinase0.61 ± 0.03 µM nih.gov

Apoptosis is a natural process of programmed cell death that is essential for eliminating damaged or cancerous cells. mdpi.com A key strategy in cancer therapy is to trigger apoptosis in tumor cells. mdpi.com Nicotinonitrile derivatives have been shown to be effective inducers of apoptosis through multiple molecular pathways.

One common mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com Studies have shown that certain nicotinonitrile derivatives can significantly increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift disrupts the mitochondrial membrane and leads to the activation of caspases, the executioner enzymes of apoptosis. For instance, compounds 8c and 8e were found to increase the Bax/Bcl-2 protein expression level in HepG2 cells. nih.gov Other novel nicotinonitrile derivatives induced intrinsic apoptosis by significantly activating caspases 9 and 3 by 3- to 6-fold in colon cancer cells. nih.gov

The tumor suppressor protein p53 is a master regulator of apoptosis. Mechanistic studies of nicotinonitrile derivatives 8c and 8e revealed a significant upregulation in the gene expression of both p53 and caspase-3. nih.gov Another derivative, compound 9a , was found to induce apoptosis in MCF-7 breast cancer cells in a dose- and time-dependent manner, an effect confirmed by observing apoptotic morphological changes and through quantitative assays. mdpi.com This compound also decreased the level of the anti-apoptotic protein Bcl-2. mdpi.com

Autophagy is a cellular recycling process that can have a dual role in cancer: it can promote survival under stress but can also lead to cell death. nih.govresearchgate.net Modulating autophagy is therefore being explored as a therapeutic strategy. nih.gov Researchers have discovered novel 2-aminonicotinonitrile derivatives that act as autophagy enhancers. researchgate.net

One study identified compound 7g as a potent autophagy-inducing agent. researchgate.net This compound demonstrated strong antiproliferative activity by not only inducing apoptosis but also by blocking the cell cycle at the G1 phase in SGC-7901 gastric cancer cells. researchgate.net Structure-activity relationship analysis revealed that substituents at the C-4 and C-6 positions of the nicotinonitrile nucleus were crucial for enhancing this autophagy-inducing activity. researchgate.net This discovery of 2-aminonicotinonitrile derivatives as autophagy enhancers opens a new avenue for their potential application in cancer therapy. researchgate.net

The anticancer potency of 2-[(4-Methoxybenzyl)amino]nicotinonitrile derivatives is highly dependent on the electronic environment and steric factors dictated by substituents on the aromatic rings. SAR studies consistently show that minor structural modifications can lead to significant changes in biological activity. nih.govnih.gov

For example, when developing Pim-1 kinase inhibitors, researchers found that converting an electron-releasing hydroxyl group at position 2 of a cyanopyridinone ring into an electron-withdrawing chloro group (forming a cyanopyridine) generally increased inhibitory activity. nih.gov Furthermore, introducing different substituents on the phenyl ring at position 6 created variable electronic and lipophilic environments that impacted potency. nih.gov A derivative with a 4-dimethylaminophenyl group at C6 showed the highest Pim-1 inhibitory activity, suggesting that electron-donating groups at this position are favorable. nih.gov

In a study on pyridine derivatives, the number and position of methoxy (OMe) groups were found to be critical for antiproliferative activity. mdpi.com Increasing the number of OMe groups generally led to a decrease in the IC50 value, indicating higher potency. mdpi.com For breast cancer cell lines, combining OMe and OH groups in the structure also resulted in more potent compounds. mdpi.com The position of substituents is also key; for instance, a methyl (CH3) group in the para position improved activity, whereas placing it in the ortho or meta positions decreased activity. mdpi.com

In a series of nicotinonitrile derivatives designed for molluscicidal activity, the presence of an amino substituent was generally more effective than other groups. nih.gov Replacing the amino group with an aryl amide or a 4-methylbenzenesulphonamide group led to a complete loss of activity, highlighting the specific structural requirements for biological function. nih.gov These examples underscore the critical role that substituent choice and placement play in fine-tuning the therapeutic potential of nicotinonitrile-based compounds.

Antimicrobial Efficacy and Biological Targets

Derivatives of 2-aminonicotinonitrile have been a subject of interest in the development of new antimicrobial agents. The structural scaffold of these compounds allows for various chemical modifications, leading to a broad range of biological activities.

Antibacterial Activity Spectrum and Inhibition Mechanisms

While specific comprehensive antibacterial data for this compound is not extensively available in the public domain, studies on closely related nicotinonitrile and benzylamino derivatives provide insights into their potential antibacterial activity. For instance, certain carbazole (B46965) derivatives featuring a benzylamino group have demonstrated activity against Gram-positive bacteria.

Research on other nicotinamide (B372718) derivatives has also pointed to antibacterial potential. For example, newly synthesized nicotinamide derivatives have been investigated for their antibacterial properties, with some compounds showing inhibitory effects against Enterococcus faecalis.

The mechanism of antibacterial action for this class of compounds is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. For example, some carbazole derivatives have been studied for their ability to bind to the MurB enzyme receptor in E. coli, an essential enzyme in peptidoglycan biosynthesis. nih.gov

Table 1: Antibacterial Activity of Selected Benzylamino and Nicotinonitrile Derivatives

Compound/Derivative Class Bacterium MIC (µg/mL) Reference
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives Staphylococcus aureus 32 nih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives Staphylococcus epidermidis 32 nih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives Escherichia coli >64 nih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives Pseudomonas aeruginosa >64 nih.gov
2-chloro-N-phenylacetamide Candida albicans 128-256 researchgate.net
2-chloro-N-phenylacetamide Candida parapsilosis 128-256 researchgate.net

Note: The data presented is for structurally related compounds and not for this compound itself.

Antifungal Activity and Target Identification

The antifungal properties of nicotinonitrile derivatives have been more extensively studied. Research has shown that derivatives of N-benzylsalicylamide exhibit antifungal activity, particularly against filamentous fungi. nih.gov The presence of a benzyl (B1604629) group is a common feature in these active compounds.

A significant finding in the study of related compounds is the identification of lanosterol (B1674476) 14α-demethylase (CYP51) as a potential fungal target. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the fungal membrane integrity, leading to cell death. This mechanism is the basis for the action of widely used azole antifungal drugs. While direct evidence for this compound is pending, its structural similarity to other CYP51 inhibitors suggests a similar mode of action.

Studies on other nitrile-containing compounds have demonstrated their potential as antifungal agents. For example, certain benzonitrile (B105546) derivatives have shown significant activity against Botrytis fabae. nih.gov

Table 2: Antifungal Activity of Selected Nicotinonitrile and Benzylamine Derivatives

Compound/Derivative Class Fungus MIC (µg/mL) Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile Botrytis fabae 6.25 nih.gov
N-(4'-Chlorobenzyl) salicylamides Trichophyton mentagrophytes ≤ 7.8 µmol/L nih.gov
N-benzylsalicylamides Aspergillus fumigatus - nih.gov
Micafungin Candida albicans 0.008-0.125 nih.gov

Note: The data presented is for structurally related compounds and not for this compound itself. MIC values may be reported in different units (e.g., µg/mL or µmol/L) as per the original source.

Adenosine (B11128) Receptor Antagonism and Receptor Binding Affinity

Beyond antimicrobial activities, derivatives of 2-aminonicotinonitrile have been investigated as modulators of adenosine receptors, which are key signaling proteins involved in various physiological processes.

A2A Adenosine Receptor Selectivity and Structure-Binding Correlation

The A2A adenosine receptor (A2AAR) has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases and cancer immunotherapy. The development of selective A2AAR antagonists is an active area of research.

Studies on a series of 2-hydrazinyladenosine derivatives have provided valuable insights into the structure-activity relationships for A2AAR binding. These studies have shown that modifications at the 2-position of the adenosine scaffold can lead to compounds with high affinity and selectivity for the A2AAR. nih.gov For instance, the replacement of a cyclic structure with mono- and disubstituted phenyl moieties in some derivatives resulted in low nanomolar affinity for the A2AAR. nih.gov

Research on truncated 2,8-disubstituted-adenosine derivatives has further elucidated the requirements for A2AAR antagonism. The introduction of a hydrophobic heteroaromatic ring at the C8-position of the adenosine analogue can convert an agonist into an antagonist while maintaining high affinity. nih.gov X-ray crystallography studies have revealed that these C8-substitutions prevent the conformational changes associated with receptor activation. nih.gov

The binding affinity of various compounds to the A2AAR is typically determined through competitive radioligand binding assays, with results often expressed as the inhibition constant (Ki).

Table 3: A2A Adenosine Receptor Binding Affinity of Selected Antagonists

Compound Receptor Ki (nM) Reference
SCH 58261 Human A2A 2.3 nih.gov
CGS 15943 Human A2A - nih.gov
Truncated adenosine derivative 5d Human A2A 7.7 nih.gov
Truncated adenosine derivative 5g Human A2A 13.2 nih.gov
2-Hydrazinyladenosine derivative 10 Rat A2A 24.4 nih.gov
2-Hydrazinyladenosine derivative 13 Rat A2A 12.0 nih.gov

Note: The data presented is for various A2A adenosine receptor antagonists and not specifically for this compound. The receptor source (human or rat) is specified as reported in the literature.

Engineering Applications and Material Science Perspectives of 2 4 Methoxybenzyl Amino Nicotinonitrile Derivatives

Corrosion Inhibition Mechanisms and Surface Interaction Studies

The protection of metals, particularly steel, from corrosive environments is a critical industrial challenge. Organic heterocyclic compounds, including derivatives of nicotinonitrile, have proven to be effective corrosion inhibitors. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the aggressive medium. This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in their structure, which act as active centers for interaction with the metal's d-orbitals.

The interaction between corrosion inhibitors and a metal surface is fundamentally an adsorption process. Understanding this process is crucial for designing effective inhibitors. Adsorption isotherms provide quantitative insights into the inhibitor-surface interaction by describing the relationship between the inhibitor concentration in the corrosive solution and the extent of surface coverage (θ).

Research on aminonicotinonitrile derivatives, such as 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN), has shown that their adsorption on carbon steel in acidic media conforms to the Langmuir adsorption isotherm. bohrium.com The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface. The degree of surface coverage (θ) increases with the inhibitor concentration, indicating that more inhibitor molecules are adsorbing and protecting the surface. bohrium.comnih.gov

The thermodynamic feasibility of the adsorption process is assessed by the Gibbs free energy of adsorption (ΔG°ads). For several nicotinamide (B372718) and aminonicotinonitrile derivatives, the calculated ΔG°ads values are negative, signifying a spontaneous adsorption process. bohrium.comresearchgate.netnih.gov The magnitude of ΔG°ads offers clues about the adsorption mechanism. Values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bond formation). nih.govjetir.org Studies on related derivatives often show ΔG°ads values in an intermediate range (e.g., -30 to -40 kJ/mol), indicating a mixed-mode adsorption involving both physisorption and chemisorption. bohrium.comnih.gov

Table 1: Adsorption Characteristics of Nicotinonitrile and Related Derivatives on Steel This table is interactive. Users can sort the data by clicking on the headers.

Inhibitor Compound Metal Corrosive Medium Adsorption Isotherm ΔG°ads (kJ/mol)
APTDN C-Steel 1 M HCl Langmuir -38.9
DPAN C-Steel 1 M HCl Langmuir -37.9
IMN (Nicotinamide Derivative) Mild Steel 0.5 M HCl Langmuir -34.5 to -36.1
TMN (Nicotinamide Derivative) Mild Steel 0.5 M HCl Langmuir -35.2 to -36.9

Data compiled from multiple research sources. bohrium.comresearchgate.netmdpi.com

Electrochemical techniques are powerful tools for investigating the kinetics of corrosion and the mechanisms of inhibition. Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are two of the most common methods employed.

EIS studies provide information about the resistance of the metal-solution interface. In a typical EIS experiment for a corroding system, the Nyquist plot for uninhibited steel shows a single semicircle, indicating that the corrosion process is primarily controlled by charge transfer. Upon the addition of nicotinonitrile derivatives, the diameter of this semicircle increases significantly. mdpi.comnih.gov This increase in diameter corresponds to a higher charge transfer resistance (Rct), which signifies a slowing down of the corrosion rate due to the formation of a protective inhibitor film on the surface. nih.govmdpi.com Concurrently, a decrease in the double-layer capacitance (Cdl) is observed. This is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, which have a lower dielectric constant, leading to an increase in the thickness of the electrical double layer. nih.govmdpi.com

PDP curves reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For aminonicotinonitrile and related derivatives, it is often observed that the addition of the inhibitor shifts both the anodic and cathodic branches of the polarization curve to lower current densities. bohrium.commdpi.com This indicates that the inhibitor impedes both reactions. Such inhibitors are classified as mixed-type inhibitors. bohrium.commdpi.com The corrosion potential (Ecorr) may show a slight shift, but typically not more than 85 mV, confirming the mixed-type behavior. bohrium.comresearchgate.net The inhibition efficiency (IE%) can be calculated from both EIS and PDP data, and generally, a good agreement is found between the two techniques. nih.gov

Table 2: Electrochemical Data for Steel Corrosion in 1 M HCl with and without Inhibitors This table is interactive. Users can sort the data by clicking on the headers.

Inhibitor (Concentration) Technique Rct (Ω·cm²) Cdl (µF·cm⁻²) Inhibition Efficiency (IE%)
Blank (No Inhibitor) EIS 5.51 - -
MAPEI (5 x 10⁻³ M) EIS 241.1 48.7 97.7
OHEI (5 x 10⁻³ M) EIS 71.59 71.2 92.3
Blank (No Inhibitor) PDP - - -
MAPEI (5 x 10⁻³ M) PDP - - 95.7

Data sourced from a study on isonicotinohydrazide derivatives. mdpi.com

To visually confirm the formation of a protective film and assess its effectiveness, surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed.

SEM images of a steel surface exposed to an acidic solution without an inhibitor typically show a rough and severely damaged surface, characteristic of aggressive corrosion. nih.govresearchgate.net In contrast, when the steel is immersed in the acid solution containing an effective nicotinonitrile derivative, the SEM micrographs reveal a much smoother surface, indicating significant protection from corrosion. nih.govresearchgate.netmdpi.com This smoothness is attributed to the formation of a stable, adsorbed inhibitor film that covers the active corrosion sites.

AFM provides three-dimensional topographical information and quantitative data on surface roughness. For a polished steel sample, the surface is relatively smooth with low roughness values. After exposure to the corrosive medium, the AFM image shows a dramatic increase in surface roughness due to pitting and uniform corrosion. researchgate.netbohrium.com However, in the presence of an inhibitor, the surface roughness is substantially reduced, approaching the values of the polished sample. researchgate.netbohrium.com This reduction in roughness provides direct evidence of the inhibitor's ability to shield the metal surface from the corrosive attack. researchgate.net

Advanced Photonic Applications

The conjugated π-system and donor-acceptor characteristics inherent in the structure of 2-[(4-methoxybenzyl)amino]nicotinonitrile derivatives also make them promising candidates for advanced photonic applications. These include their use as fluorescent sensors and as building blocks for non-linear optical materials.

Fluorescent probes are molecules that exhibit changes in their fluorescence properties (e.g., intensity, wavelength, lifetime) in response to specific analytes or changes in their environment. The 2-aminonicotinonitrile scaffold is an attractive core for developing such probes. mdpi.commdpi.com

Studies on 2-amino-4,6-diphenylnicotinonitriles (APNs) have demonstrated their potential as fluorescent materials. mdpi.com These compounds exhibit solvent-dependent shifts in their fluorescence emission maxima, a phenomenon known as solvatochromism. mdpi.com This sensitivity to the solvent environment suggests that their fluorescence is influenced by the polarity of their surroundings, a key characteristic for environmental sensing probes. The photophysical properties can be tuned by introducing different electron-donating or electron-withdrawing groups onto the molecular framework. mdpi.com For instance, certain substitutions can lead to enhanced fluorescence quantum yields. mdpi.com The synthesis of aminopyridine derivatives with quencher groups like an azido (B1232118) moiety, which can be "turned on" via click chemistry, further highlights their potential in creating highly specific bio-probes for detection and imaging. mdpi.com

Table 3: Photophysical Properties of 2-Amino-4,6-diphenylnicotinonitrile Derivatives in Toluene This table is interactive. Users can sort the data by clicking on the headers.

Compound Substituents Absorption λmax (nm) Emission λmax (nm)
APN 1 H, H 370 450
APN 2 4-OCH₃, H 375 455
APN 3 4-OCH₃, 4-OCH₃ 380 460

Data adapted from a study on APN derivatives. mdpi.com

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for technologies like optical switching, frequency conversion, and data storage. nih.govnih.gov A key requirement for organic NLO materials is a molecular structure with a high degree of π-electron delocalization, often in a donor-π-acceptor (D-π-A) arrangement. nih.gov

Nicotinonitrile derivatives fit this structural paradigm well. The cyano group (-CN) is a strong electron-acceptor, while the amino group (and its substituents like the 4-methoxybenzyl group) can act as an effective electron-donor. The pyridine (B92270) ring serves as a conjugated π-bridge connecting these two moieties. This intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation is a primary source of large NLO responses. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) on related organic molecules have shown that modifying the donor and acceptor groups can significantly tune the NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netfrontiersin.org The development of pyridine-carbazole acrylonitrile (B1666552) derivatives has shown that the position of the nitrogen in the pyridine ring and the presence of the cyano group can lead to significant red shifts in emission and produce materials with third-order NLO susceptibility (χ⁽³⁾) values comparable to commercial polymers, making them suitable for NLO device applications. nih.gov

Future Research Avenues and Broader Academic Implications

Exploration of Novel Synthetic Methodologies for Diversified Nicotinonitrile Libraries

The synthesis of nicotinonitrile derivatives has traditionally relied on established methods such as the Thorpe-Ziegler reaction and multi-component reactions. rsc.orgacs.orgresearchgate.net However, the demand for structurally diverse libraries of these compounds for high-throughput screening necessitates the development of more efficient and versatile synthetic protocols. Future research will likely focus on several key areas:

Catalyst Innovation: The exploration of novel catalysts, including organocatalysts and metal-organic frameworks (MOFs), is expected to yield greener and more efficient synthetic routes. researchgate.net For instance, the use of piperazine (B1678402) citrate (B86180) has been shown to be an effective and eco-friendly catalyst for the synthesis of nicotinonitrile-coumarin hybrids. ekb.eg

Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages in terms of reaction control, scalability, and safety, facilitating the rapid production of diverse nicotinonitrile analogs.

Combinatorial Synthesis: The development of robust solid-phase and solution-phase combinatorial strategies will enable the automated synthesis of large and diverse libraries of nicotinonitrile derivatives, accelerating the discovery of new lead compounds.

A plausible synthetic route to 2-[(4-Methoxybenzyl)amino]nicotinonitrile, though not explicitly detailed in the current literature, can be inferred from established methodologies for analogous compounds. A likely approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of the nicotinonitrile ring with 4-methoxybenzylamine. The starting material for this reaction would be 2-chloronicotinonitrile.

Reactant 1Reactant 2Proposed ProductReaction Type
2-Chloronicotinonitrile4-MethoxybenzylamineThis compoundNucleophilic Aromatic Substitution

This proposed synthesis highlights the modular nature of nicotinonitrile chemistry, where variations in the amine component can lead to a wide array of derivatives.

Integration of Advanced Computational Methods for Deeper Mechanistic Understanding and Rational Design

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms and guiding the rational design of novel molecules. For nicotinonitrile derivatives, advanced computational methods are being increasingly employed to:

Density Functional Theory (DFT) Calculations: DFT studies are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of nicotinonitrile compounds. nih.govacs.org These calculations can predict key parameters such as frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the chemical reactivity and kinetic stability of these molecules.

Molecular Docking: This technique is widely used to predict the binding modes of nicotinonitrile derivatives with their biological targets. rsc.orgacs.org By simulating the interaction between a ligand and a protein at the atomic level, molecular docking can help to identify key binding interactions and guide the optimization of lead compounds for improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ekb.eg These models can be used to predict the activity of untested compounds and to identify the structural features that are most important for a desired biological effect.

Computational MethodApplication in Nicotinonitrile ResearchKey Insights
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity.Frontier molecular orbital energies, charge distribution, spectroscopic properties.
Molecular DockingPrediction of binding modes with biological targets.Identification of key binding interactions, guiding lead optimization.
QSARCorrelation of chemical structure with biological activity.Prediction of activity for novel compounds, identification of key structural features.

The integration of these computational approaches will undoubtedly accelerate the discovery and development of new nicotinonitrile-based drugs and materials by providing a deeper understanding of their structure-property relationships.

Identification of Undiscovered Biological Targets and Elucidation of Complex Biological Pathways

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.netekb.eg Marketed drugs containing this moiety, such as the anticancer agents Bosutinib and Neratinib, underscore its therapeutic potential. researchgate.net Future research will aim to identify novel biological targets for nicotinonitrile derivatives and to unravel the complex biological pathways they modulate.

Known biological targets for various nicotinonitrile derivatives include:

Kinases: Many nicotinonitrile compounds have been identified as potent inhibitors of various protein kinases, including VEGFR-2 and PIM-1, which are implicated in cancer progression. researchgate.netekb.eg

Acetylcholinesterase (AChE): Certain nicotinonitrile-coumarin hybrids have shown potential as inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, suggesting their potential in the treatment of Alzheimer's disease. ekb.eg

Survivin: This protein is involved in the regulation of cell division and apoptosis and is a promising target for cancer therapy. Some 2-oxo-3-cyanopyridine derivatives have demonstrated significant anti-survivin activity. ekb.eg

The exploration for new targets could involve screening diverse nicotinonitrile libraries against a wide panel of enzymes and receptors. Furthermore, understanding how these compounds interact with their known targets can shed light on the intricate signaling pathways involved in various diseases. For instance, the inhibition of specific kinases by a nicotinonitrile derivative can be used as a tool to probe the role of that kinase in a particular cellular process.

Development of Hybrid Materials Incorporating Nicotinonitrile Scaffolds for Multifunctional Applications

The unique electronic and photophysical properties of nicotinonitrile derivatives make them attractive building blocks for the development of advanced functional materials. researchgate.net The incorporation of the nicotinonitrile scaffold into hybrid materials, which combine organic and inorganic components, is a promising area of future research.

While specific examples of hybrid materials directly incorporating this compound are not yet prevalent in the literature, the broader class of pyridine-based ligands has been extensively used in the construction of:

Metal-Organic Frameworks (MOFs): Pyridine-containing ligands are widely used to create porous MOFs with applications in gas storage, separation, and catalysis. The nitrile group of nicotinonitrile could offer an additional functional site for post-synthetic modification or for specific interactions with guest molecules.

Organic Light-Emitting Diodes (OLEDs): Pyridine (B92270) derivatives are utilized as electron-transporting materials in OLEDs. rsc.org A novel nicotinonitrile derivative has recently been reported as a multifunctional blue fluorophore for highly efficient hybrid white OLEDs, demonstrating the potential of this scaffold in optoelectronics. rsc.org

Sensors: The ability of the pyridine nitrogen and the nitrile group to coordinate with metal ions makes nicotinonitrile derivatives promising candidates for the development of chemosensors.

The development of hybrid materials based on nicotinonitriles could lead to multifunctional materials with tailored optical, electronic, and catalytic properties. This represents a significant opportunity for innovation in materials science.

Impact on Drug Discovery and Material Innovation

The continued exploration of the chemical space around the nicotinonitrile scaffold is poised to have a significant and lasting impact on both drug discovery and material innovation.

In drug discovery , the versatility of the nicotinonitrile core allows for the generation of vast libraries of compounds with diverse pharmacological profiles. ekb.egresearchgate.net The ability to readily modify the substituents on the pyridine ring enables the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. The insights gained from computational studies and the elucidation of biological pathways will further accelerate the development of new therapeutics for a wide range of diseases, from cancer to neurodegenerative disorders. ekb.eg

In the realm of material innovation , the unique electronic and photophysical characteristics of nicotinonitriles are just beginning to be fully exploited. researchgate.netrsc.org The development of novel hybrid materials incorporating this scaffold could lead to breakthroughs in areas such as:

Optoelectronics: More efficient and stable materials for OLEDs and other lighting applications.

Catalysis: Highly selective and reusable catalysts for important chemical transformations.

Sensing: Sensitive and selective sensors for environmental monitoring and medical diagnostics.

Q & A

Q. Analytical Characterization

  • ¹H/¹³C NMR : reports δ ~6.28 ppm (NH₂ protons) and δ ~158.9 ppm (aromatic carbons adjacent to nitrile groups). DMSO-d₆ is preferred for resolving exchangeable protons .
  • X-ray crystallography : highlights bond-length analysis (e.g., C≡N bond ~1.14 Å) to confirm nitrile group geometry and intermolecular interactions .

How can researchers resolve discrepancies in NMR data when synthesizing derivatives?

Data Contradiction Analysis
Conflicting NMR signals (e.g., split peaks for NH₂ groups) often arise from tautomerism or solvent effects. Solutions include:

  • Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomers) .
  • Deuterated solvent screening : D₂O exchange experiments identify labile protons .

In what pharmacological contexts has this compound been studied, and what mechanisms are involved?

Biological Applications
Derivatives like Lubabegron (LY488756) act as β3-adrenoreceptor agonists, reducing methane emissions in livestock. The nitrile group stabilizes interactions with hydrophobic receptor pockets, while the methoxybenzyl moiety enhances metabolic resistance .

What methods ensure high purity, and what impurities are commonly encountered?

Q. Purity & Quality Control

  • HPLC-MS : Detects residual solvents (e.g., DMF) and dehalogenation byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted 4-methoxybenzylamine .

How does the compound's stability under various conditions impact experimental outcomes?

Q. Stability Considerations

  • Light sensitivity : The methoxy group is prone to demethylation under UV light; store in amber vials .
  • Thermal degradation : Decomposition above 150°C necessitates low-temperature reactions (<80°C) .

What are the key reactivity patterns in multi-component reactions involving this compound?

Reactivity in Synthesis
highlights its participation in Ugi-type reactions, where the amino group reacts with aldehydes and isocyanides to form tetrazoles or imidazoles. Optimize stoichiometry (1:1:1 ratio) to avoid oligomerization .

How can computational models predict the compound's interactions with biological targets?

Computational Modeling
Molecular docking (e.g., AutoDock Vina) identifies binding poses with β3-adrenoreceptors. The nitrile group’s electronegativity is critical for hydrogen bonding with Thr164 residues .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Safety & Handling

  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.